![molecular formula C9H15ClN2 B3078229 [(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1050075-95-0](/img/structure/B3078229.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
Overview
Description
The compound “(1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a prop-2-en-1-yl group, which is a three-carbon chain with a double bond . The molecule also contains a methyl group attached to the nitrogen of the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the pyrrole ring and the prop-2-en-1-yl group. The pyrrole ring is aromatic, meaning it has a cyclic cloud of delocalized electrons above and below the plane of the molecule . The prop-2-en-1-yl group contains a carbon-carbon double bond, which can participate in reactions .Scientific Research Applications
Chemical Analysis and Properties
This compound is a derivative of pyrrole, which is a five-membered heterocyclic moiety . The compound has a molecular weight of 123.1525 and its IUPAC Standard InChI is InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3 .
Therapeutic Potential
Imidazole, a similar compound, has been found to have a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Activities
The organic ligand of this compound and its complexes were evaluated against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. The complex exhibited potential activity at concentration of 794.37 μM (A549) and 654.31 μM (HT29) in both cancer cells .
Antifungal Agents
The pyrrole derivatives were reported as active antifungal agents .
Electron Transfer Processes
Experimental and theoretical evaluation pertaining to the electronic forms of this compound demonstrated the preferential involvement of L based frontier orbitals in electron transfer processes .
Synthesis of Pyrrole [2,3-d] Pyrimidines
The pyrrole derivatives were further converted to the corresponding pyrrole [2,3-d] pyrimidines .
Safety and Hazards
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-3-6-10-8-9-5-4-7-11(9)2;/h3-5,7,10H,1,6,8H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECLRVCDLDDVGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-pyrrol-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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